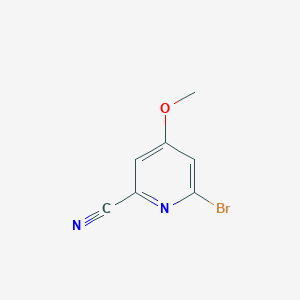

6-Bromo-4-methoxypicolinonitrile

Description

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

6-bromo-4-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |

InChI Key |

VRUCBKZPUZVCGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: 6-Bromo-4-methoxypicolinonitrile

- Molecular Formula: C7H5BrN2O

- Molecular Weight: Approximately 213.03 g/mol

- Core Structure: Pyridine ring with bromine at position 6, methoxy group at position 4, and nitrile (-C≡N) substituent on the ring.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the nitrile group onto the pyridine ring (picolinonitrile core).

- Selective bromination at the 6-position.

- Methoxylation at the 4-position.

These transformations require careful control of reaction conditions to achieve regioselectivity and high yield.

Starting Materials

Common starting materials include:

- 4-hydroxy-3-picolinonitrile derivatives or related pyridine precursors.

- Brominating agents such as bromine or N-bromosuccinimide (NBS).

- Methoxylation reagents like sodium methoxide or dimethyl sulfate.

Detailed Synthetic Routes

Route via Bromination of 4-Methoxypicolinonitrile

- Step 1: Synthesis of 4-methoxypicolinonitrile as the precursor.

- Step 2: Bromination at the 6-position using bromine or NBS under controlled conditions (e.g., solvent like acetonitrile or dichloromethane, temperature control).

- Step 3: Purification by recrystallization or chromatography.

This route is favored for its straightforward approach, leveraging electrophilic aromatic substitution for bromination.

Route via Methoxylation of 6-Bromopicolinonitrile

- Step 1: Preparation of 6-bromopicolinonitrile.

- Step 2: Nucleophilic substitution of the 4-position hydroxyl group with methoxide ion (e.g., sodium methoxide in methanol) to yield the methoxy derivative.

- Step 3: Isolation and purification.

This method is useful when 6-bromopicolinonitrile is readily accessible.

Representative Experimental Procedure (Literature Based)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Hydroxy-3-picolinonitrile, Sodium methoxide, Methanol, reflux | Methoxylation at 4-position to form 4-methoxypicolinonitrile |

| 2 | Bromine or NBS, Acetonitrile or DCM, 0-25°C | Selective bromination at 6-position |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure this compound |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, Dichloromethane, Methanol | Choice affects regioselectivity and solubility |

| Temperature | 0-25°C for bromination; reflux for methoxylation | Low temperature favors selective bromination |

| Brominating Agent | Bromine, NBS | NBS preferred for milder conditions |

| Base for Methoxylation | Sodium methoxide | Provides nucleophilic methoxy ion |

| Reaction Time | 1-6 hours | Dependent on scale and reagent concentration |

Purification and Characterization

- Purification: Typically achieved by recrystallization from solvents such as ethyl acetate or by silica gel chromatography.

- Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis.

- Storage: Stable at room temperature; solutions stored at -20°C to -80°C for extended periods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination of 4-methoxypicolinonitrile | 4-Methoxypicolinonitrile | Bromine or NBS | Electrophilic Aromatic Substitution | Direct, regioselective bromination | Requires careful temperature control |

| Methoxylation of 6-bromopicolinonitrile | 6-Bromopicolinonitrile | Sodium methoxide | Nucleophilic Substitution | Mild conditions, good yields | Requires availability of brominated precursor |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxypicolinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted picolinonitriles.

Coupling Reactions: Products include biaryl compounds.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

6-Bromo-4-methoxypicolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for pharmaceutical research.

Industry: Used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypicolinonitrile depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting the pathways involved in its activity.

Comparison with Similar Compounds

Table 1: Structural Features and Similarity Scores of Selected Analogs

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 6-Bromo-4-methoxypicolinic acid | 1060805-13-1 | 6-Br, 4-OCH₃, COOH | 0.81 | Carboxylic acid vs. nitrile |

| 5-Bromo-4-methylpicolinonitrile | 886364-86-9 | 5-Br, 4-CH₃, CN | 0.76 | Methyl vs. methoxy; Br at C5 |

| 6-Bromo-3-methoxypicolinic acid | 1256810-26-0 | 6-Br, 3-OCH₃, COOH | 0.78 | Methoxy at C3; COOH group |

| 5-Bromo-6-methylpicolinonitrile | 1173897-86-3 | 5-Br, 6-CH₃, CN | 0.80 | Br at C5; methyl at C6 |

| 4-Bromopyridine-2-carbonitrile | 62150-45-2 | 4-Br, CN | 0.78 | No methoxy; Br at C4 |

Key Observations :

- Substituent Position: Bromine placement significantly impacts reactivity. For example, 5-Bromo-4-methylpicolinonitrile (Br at C5) shows reduced steric hindrance compared to the 6-bromo isomer, favoring nucleophilic substitution at C5 .

- Functional Groups : Replacing the nitrile with a carboxylic acid (e.g., 6-Bromo-4-methoxypicolinic acid) reduces electrophilicity but enhances hydrogen-bonding capacity, altering solubility and biological activity .

- Methoxy vs. Methyl : Methoxy groups increase electron density on the pyridine ring compared to methyl groups, influencing resonance stabilization and directing effects in electrophilic substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-4-methoxypicolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of a methoxy-substituted picolinonitrile precursor. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) to achieve regioselective bromination at the 6-position .

- Methoxylation : Introduction of the methoxy group via nucleophilic substitution or Pd-catalyzed coupling, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .

- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are critical for >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy resonance at ~3.9 ppm, bromine-induced deshielding at C6) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, highlighting bond angles and intermolecular interactions critical for reactivity studies .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura couplings).

- Transition State Analysis : Study energy barriers for substitution reactions using B3LYP/6-31G(d) basis sets to optimize catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃) .

- Solvent Effects : COSMO-RS simulations predict solvation energies, guiding solvent selection (e.g., THF vs. DMSO) for improved reaction kinetics .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to confirm functional groups. For example, conflicting NOESY signals may arise from dynamic rotational isomerism, requiring variable-temperature NMR .

- Crystallographic Refinement : Use SHELXL to iteratively adjust occupancy and thermal parameters, resolving ambiguities in electron density maps .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data from multiple syntheses, identifying outliers due to impurities or side reactions .

Q. What strategies enhance regioselectivity in nucleophilic substitutions involving this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block competing reaction sites .

- Catalytic Systems : Employ Cu(I)/ligand complexes to direct nucleophiles (e.g., amines) to the bromine-bearing position .

- Kinetic Control : Optimize temperature (-20°C to 50°C) and stoichiometry to favor mono-substitution over di-substitution products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.